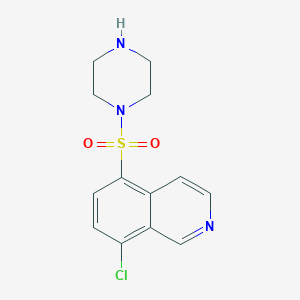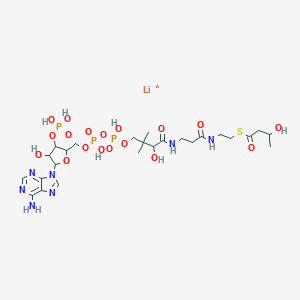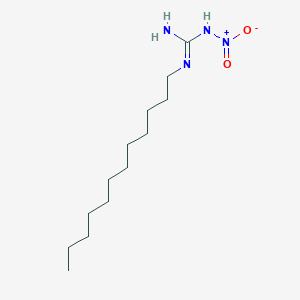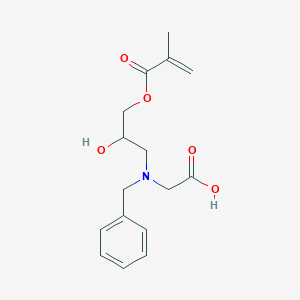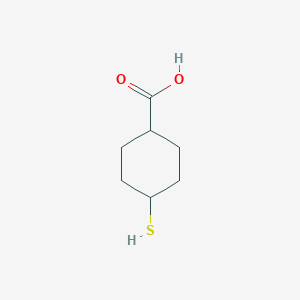
4-Sulfanylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as cysteine, which is a non-essential amino acid that is found in high concentrations in the human body. Cysteine plays a critical role in various physiological processes such as protein synthesis, detoxification, and antioxidant defense. The purpose of
作用機序
The mechanism of action of 4-Sulfanylcyclohexane-1-carboxylic acid is mainly attributed to its ability to donate a sulfhydryl group (-SH) to form disulfide bonds with other molecules. This process is critical in the formation of various proteins and enzymes in the body. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid can act as a scavenger of free radicals, which are harmful molecules that can cause cellular damage and lead to various diseases.
生化学的および生理学的効果
4-Sulfanylcyclohexane-1-carboxylic acid has various biochemical and physiological effects on the body. It has been shown to increase glutathione levels, which is a critical antioxidant molecule that protects cells from oxidative damage. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its role in regulating blood pressure and improving insulin sensitivity.
実験室実験の利点と制限
4-Sulfanylcyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized through various methods. Moreover, this compound is stable and can be stored for extended periods without degradation. However, one of the limitations is that it is highly reactive and can form disulfide bonds with other molecules, which can affect the accuracy of experimental results.
将来の方向性
There are several future directions for the study of 4-Sulfanylcyclohexane-1-carboxylic acid. One of the areas of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been studied for its role in regulating the immune system and may have potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of this compound.
Conclusion
In conclusion, 4-Sulfanylcyclohexane-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has antioxidant, anti-inflammatory, and neuroprotective properties and has been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body. Further research is needed to understand the full potential of this compound in the treatment of various diseases.
合成法
4-Sulfanylcyclohexane-1-carboxylic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis involves the reaction of cystine with hydrochloric acid, followed by the addition of sodium hydroxide to form cysteine. Enzymatic synthesis involves the use of enzymes such as cysteine synthase and cystathionine gamma-lyase to convert cystathionine to cysteine. Microbial synthesis involves the use of microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce cysteine through fermentation.
科学的研究の応用
4-Sulfanylcyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its role in treating various diseases such as cancer, cardiovascular disease, and liver disease. Moreover, 4-Sulfanylcyclohexane-1-carboxylic acid has been used as a precursor for the synthesis of glutathione, which is a critical antioxidant molecule in the body.
特性
CAS番号 |
105676-06-0 |
|---|---|
製品名 |
4-Sulfanylcyclohexane-1-carboxylic acid |
分子式 |
C7H12O2S |
分子量 |
160.24 g/mol |
IUPAC名 |
4-sulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O2S/c8-7(9)5-1-3-6(10)4-2-5/h5-6,10H,1-4H2,(H,8,9) |
InChIキー |
KLFCJRIFKLBIEU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)O)S |
正規SMILES |
C1CC(CCC1C(=O)O)S |
同義語 |
Cyclohexanecarboxylic acid, 4-mercapto-, cis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



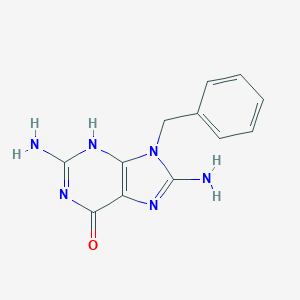

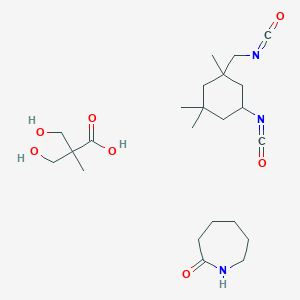
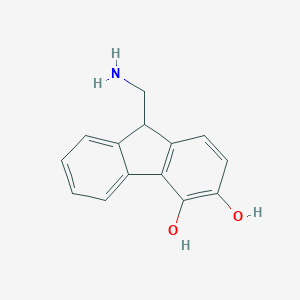
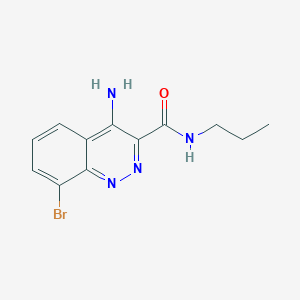
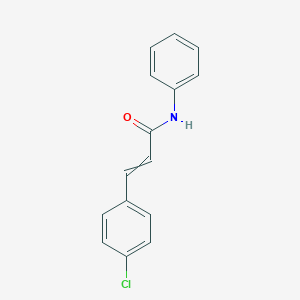
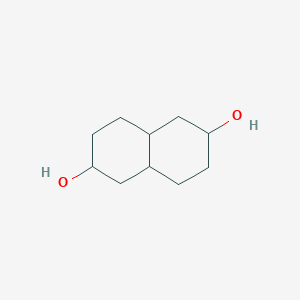
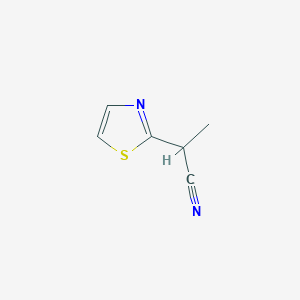
![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
